4-Chloro-3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride
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Overview
Description
4-Chloro-3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro group, an isopropyl group, and a sulfonyl chloride group attached to an oxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the oxazole derivative with chlorosulfonic acid (HSO₃Cl) or sulfuryl chloride (SO₂Cl₂).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfonic acids or other oxidized products.
Hydrolysis: Formation of sulfonic acids.
Scientific Research Applications
4-Chloro-3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity with various biological molecules. The sulfonyl chloride group can react with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. This reactivity can be exploited in the design of inhibitors or probes for biological studies.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(propan-2-yl)-1,2-oxazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
3-(Propan-2-yl)-1,2-oxazole-5-sulfonyl chloride: Lacks the chloro group.
4-Chloro-1,2-oxazole-5-sulfonyl chloride: Lacks the isopropyl group.
Properties
Molecular Formula |
C6H7Cl2NO3S |
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Molecular Weight |
244.09 g/mol |
IUPAC Name |
4-chloro-3-propan-2-yl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C6H7Cl2NO3S/c1-3(2)5-4(7)6(12-9-5)13(8,10)11/h3H,1-2H3 |
InChI Key |
LGGQNDIGBFWDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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